molecular formula C7H12N4O B13334916 2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide

2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide

Cat. No.: B13334916
M. Wt: 168.20 g/mol
InChI Key: IWRVCCDQELSRTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 4-methyl-1H-pyrazole with a suitable amine and a carbonyl compound. One common method is the condensation of 4-methyl-1H-pyrazole with 2-bromoacetamide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, dihydropyrazole derivatives, and various substituted pyrazole compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide is unique due to the presence of both an amino group and a propanamide group attached to the pyrazole ring. This combination of functional groups enhances its reactivity and potential for diverse applications in various fields .

Biological Activity

2-Amino-3-(4-methyl-1H-pyrazol-1-YL)propanamide is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and pharmacological evaluations.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Molecular Formula C6H10N4O\text{Molecular Formula C}_6\text{H}_{10}\text{N}_4\text{O}

The compound features an amino group, a pyrazole ring, and a propanamide side chain, contributing to its biological activity.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer effects. The specific compound this compound has shown promising results in several assays.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : The compound showed an IC50 value of approximately 3.79 µM.
  • A549 (lung cancer) : Notable growth inhibition was observed with IC50 values around 26 µM.

These findings suggest that this compound may act as a potent anticancer agent by inducing apoptosis and inhibiting cell proliferation .

The mechanisms underlying the anticancer effects of pyrazole derivatives often involve:

  • Inhibition of cell cycle progression : Compounds like this compound can interfere with the normal cell cycle, leading to apoptosis in cancer cells.
  • Modulation of signaling pathways : These compounds may affect key signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .

Pharmacological Evaluation

A series of pharmacological evaluations have been conducted to assess the efficacy and safety profile of this compound:

Parameter Value
IC50 (MCF7) 3.79 µM
IC50 (A549) 26 µM
Selectivity Index High (specific to cancer cells)
Toxicity (in vitro) Low at therapeutic concentrations

These evaluations suggest that the compound possesses a favorable therapeutic index, making it a candidate for further development in cancer therapy.

Case Studies

Several case studies have documented the effects of pyrazole derivatives in clinical settings:

  • Study on prostate cancer : A derivative similar to this compound exhibited significant tumor growth inhibition in xenograft models resistant to standard therapies.
  • Combination therapy : The compound has been evaluated in combination with other chemotherapeutic agents, showing enhanced efficacy and reduced side effects compared to monotherapy .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

2-amino-3-(4-methylpyrazol-1-yl)propanamide

InChI

InChI=1S/C7H12N4O/c1-5-2-10-11(3-5)4-6(8)7(9)12/h2-3,6H,4,8H2,1H3,(H2,9,12)

InChI Key

IWRVCCDQELSRTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1)CC(C(=O)N)N

Origin of Product

United States

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